molecular formula C8H10O3 B042099 cis-Hexahydrophthalic anhydride CAS No. 13149-00-3

cis-Hexahydrophthalic anhydride

Cat. No. B042099
CAS RN: 13149-00-3
M. Wt: 154.16 g/mol
InChI Key: MUTGBJKUEZFXGO-OLQVQODUSA-N
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Description

Cis-Hexahydrophthalic anhydride (HHPA) , also known as cyclohexane-1,2-dicarboxylic anhydride , is a cyclic anhydride compound. It is primarily utilized in various applications, including coating resins, plasticizers, insect repellents, and rust inhibitors . Its molecular formula is C₈H₁₀O₃ , and its CAS number is 85-42-7 .


Synthesis Analysis

HHPA can be synthesized through various methods, including dehydration of hexahydrophthalic acid or cyclization of hexahydrophthalic acid anhydride . The latter process involves the intramolecular reaction of hexahydrophthalic acid to form the anhydride ring structure .


Molecular Structure Analysis

The molecular structure of cis-Hexahydrophthalic anhydride consists of a cyclohexane ring with two carboxylic acid groups. The cis configuration indicates that the carboxylic acid groups are on the same side of the ring .


Chemical Reactions Analysis

HHPA can undergo esterification reactions with alcohols , leading to the production of cyclohexane-1,2-dicarboxylate plasticizers . These plasticizers are essential raw materials for high-end polyester-based coatings .


Physical And Chemical Properties Analysis

  • Boiling Point : Approximately 158°C at 17 mmHg .
  • Melting Point : 32-34°C .
  • Solubility : HHPA is sparingly soluble in water but dissolves well in organic solvents .

Scientific Research Applications

Epoxy Resin Curing Agent

cis-1,2-Cyclohexanedicarboxylic anhydride: is widely used as a curing agent for epoxy resins . It reacts with epoxy groups to form a cross-linked network, providing mechanical strength and chemical resistance. This application is crucial in the manufacturing of coatings, adhesives, and composite materials.

Polymerization Initiator

This compound, in combination with triethylamine (TEA), serves as a polymerization initiator . It is instrumental in the synthesis of polyester-based resins, which are used in a variety of products from packaging to automotive parts.

Plasticizer

As a plasticizer, cis-1,2-Cyclohexanedicarboxylic anhydride imparts flexibility and reduces brittleness in plastics . This application is essential for producing more durable and pliable plastic products.

Rust Inhibitor

The compound finds use as a rust inhibitor due to its ability to form protective coatings on metal surfaces . This property is particularly valuable in the preservation of metal artifacts and in the automotive industry.

Hardener for Electronic Devices

cis-1,2-Cyclohexanedicarboxylic anhydride: acts as a hardener when curing 1,4-butanediol diglycidyl ether, which is used in epoxy-based systems for electronic devices . This ensures the durability and longevity of electronic components.

Analytical Standard

In analytical chemistry, it is used as a reference standard for the determination of analytes in complex matrices like human plasma by gas chromatography-mass spectrometry (GC-MS) . This is vital for accurate and reliable chemical analysis.

LC-MS Adducts Analysis

The compound is utilized in the preparation of adducts with nucleophilic amino acids for analysis by liquid chromatography-mass spectrometry (LC-MS) . This application is important for the study of protein interactions and modifications.

Mechanism of Action

Target of Action

It is commonly used in the synthesis of epoxy resins , suggesting that it may interact with epoxy groups in these polymers.

Mode of Action

The compound is a cyclic anhydride and can react with nucleophilic groups, such as amines or hydroxyl groups, in a process known as ring-opening. This reaction is often used in the curing of epoxy resins, where the anhydride reacts with the epoxy group to form a covalent bond .

Pharmacokinetics

It has been used as a reference standard for the determination of analytes in human plasma by gas chromatography-mass spectrometry (gc-ms) , indicating that it can be detected in biological samples.

Result of Action

The primary result of the action of cis-1,2-Cyclohexanedicarboxylic anhydride is the formation of covalent bonds with nucleophilic groups, such as those found in amines or hydroxyl groups. This reaction is commonly used in the curing of epoxy resins, leading to cross-linked polymers with enhanced mechanical and thermal properties .

Action Environment

The action of cis-1,2-Cyclohexanedicarboxylic anhydride can be influenced by environmental factors. For instance, it is sensitive to moisture and should be stored under inert gas to prevent decomposition . Additionally, the reaction with nucleophiles is typically carried out under controlled temperature conditions to ensure optimal reaction rates and product yields .

Safety and Hazards

  • Storage Classification : It is considered a combustible solid .

Future Directions

Research on HHPA continues to explore its applications in various fields, including polymerization , coatings , and plasticizers . Further investigations into its reactivity, stability, and novel derivatives are essential for future advancements .

properties

IUPAC Name

(3aS,7aR)-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione
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InChI

InChI=1S/C8H10O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h5-6H,1-4H2/t5-,6+
Source PubChem
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InChI Key

MUTGBJKUEZFXGO-OLQVQODUSA-N
Source PubChem
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Canonical SMILES

C1CCC2C(C1)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C1CC[C@H]2[C@@H](C1)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
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DSSTOX Substance ID

DTXSID001026621
Record name cis-Cyclohexane-1,2-dicarboxylic anhydride
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Molecular Weight

154.16 g/mol
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Physical Description

White to pale yellow crystalline solid; mp = 31-36 deg C; [Alfa Aesar MSDS]
Record name cis-Cyclohexane-1,2-dicarboxylic anhydride
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Product Name

cis-Hexahydrophthalic anhydride

CAS RN

13149-00-3
Record name cis-1,2-Cyclohexanedicarboxylic anhydride
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Record name Hexahydrophthalic anhydride, cis-
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Record name cis-Cyclohexane-1,2-dicarboxylic anhydride
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Record name cis-cyclohexane-1,2-dicarboxylic anhydride
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Record name HEXAHYDROPHTHALIC ANHYDRIDE, CIS-
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Synthesis routes and methods I

Procedure details

The liquid, organic acid anhydrides which are used as epoxy resin curing agents in carrying out the invention, include 1-methyl hexahydrophthalic anyhydride, 1-methyltetrahydrophthalic anhydride, NADIC anhydride, NADIC methyl anhydride, and the like liquid anhydrides; and blends of hexahydrophthalic anhydride, tetrahydrophthalic anhydride, phthalic anhydride, pyromellitic dianhydride, polyazelaic polyanhydride, the reaction product of trimellitic anhydride and a glycol, and benzophenone tetracarboxylic acid dianhydride solids with any of the above liquid anhydrides, to provide a liquid admixture of anhydrides. The anhydrides may be used singly or in admixture but the resultant material must be a liquid.
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Synthesis routes and methods II

Procedure details

5.10 g of a 50 (wt) % benzoyl peroxide solution in dicyclohexyl phthalate;
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-Hexahydrophthalic anhydride
Reactant of Route 2
cis-Hexahydrophthalic anhydride
Reactant of Route 3
cis-Hexahydrophthalic anhydride
Reactant of Route 4
cis-Hexahydrophthalic anhydride
Reactant of Route 5
cis-Hexahydrophthalic anhydride
Reactant of Route 6
cis-Hexahydrophthalic anhydride

Q & A

Q1: What is the molecular formula and weight of cis-1,2-Cyclohexanedicarboxylic anhydride?

A1: The molecular formula of cis-1,2-Cyclohexanedicarboxylic anhydride is C8H10O3, and its molecular weight is 154.16 g/mol.

Q2: What are the characteristic spectroscopic features of CHDN?

A2: CHDN exhibits distinct peaks in infrared (IR) spectroscopy, particularly strong absorptions around 1850-1780 cm-1 and 1790-1760 cm-1, characteristic of the carbonyl groups in cyclic anhydrides.

Q3: How does CHDN react with alcohols and amines?

A3: CHDN undergoes ring-opening reactions with alcohols and amines. With alcohols, it forms monoesters and diesters, while with amines, it yields amides or imides depending on the reaction conditions. [, , , , ]

Q4: Can CHDN be used to synthesize epoxy resins?

A4: Yes, CHDN is a valuable curing agent for epoxy resins. It reacts with epoxy groups, forming crosslinked networks and enhancing the mechanical and thermal properties of the resulting polymers. [, , , ]

Q5: How is CHDN employed in the preparation of polyalkyd resins?

A5: CHDN serves as a dibasic acid component in the synthesis of polyalkyd resins. It reacts with polyols, such as glycerol, through esterification reactions, contributing to the formation of the polymeric network. [, ]

Q6: Are there any applications of CHDN in drug delivery systems?

A6: Yes, CHDN has been explored in the development of drug delivery systems. For example, it has been used to modify polyethyleneimine (PEI) to create pH-responsive polymers for gene delivery. These polymers exhibit charge-conversional properties and can enhance the transfection efficiency of DNA/PEI polyplexes. [, ]

Q7: How does the reactivity of CHDN compare to other cyclic anhydrides?

A7: The reactivity of CHDN is influenced by the cis configuration of the carboxylic acid groups on the cyclohexane ring. Compared to anhydrides like maleic anhydride or phthalic anhydride, CHDN exhibits lower reactivity towards nucleophiles due to steric hindrance. []

Q8: What is the role of catalysts in reactions involving CHDN?

A8: Catalysts, such as tertiary amines or acids, are often employed to facilitate ring-opening reactions of CHDN. They activate the anhydride moiety, promoting nucleophilic attack by alcohols or amines. [, , ]

Q9: How does the incorporation of CHDN affect the properties of polymers?

A9: Incorporating CHDN into polymers, such as polyalkyds or epoxy resins, can enhance their thermal stability, mechanical strength, and chemical resistance. The rigid cyclohexane ring in CHDN contributes to these improved properties. [, , , ]

Q10: How is the polymerization process involving CHDN monitored?

A10: Techniques like differential scanning calorimetry (DSC) and Brillouin light scattering are valuable tools to study the kinetics and mechanisms of polymerization reactions involving CHDN. These methods provide insights into the curing behavior and network formation during polymerization. [, ]

Q11: What analytical methods are employed to characterize CHDN and its derivatives?

A11: Various analytical techniques are used to characterize CHDN and its derivatives, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural elucidation and determination of isomeric ratios. [, , ]
  • Infrared (IR) Spectroscopy: Identification of functional groups, particularly carbonyl stretching vibrations in anhydrides and esters. [, , ]
  • Mass Spectrometry (MS): Determination of molecular weight and fragmentation patterns. [, ]
  • Chromatographic Techniques: Separation and quantification of CHDN and its derivatives in complex mixtures (e.g., gas chromatography, liquid chromatography). [, , ]

Q12: Are there any occupational health concerns associated with CHDN?

A12: Like many industrial chemicals, CHDN can be an irritant. Occupational exposure should be minimized through appropriate handling procedures and personal protective equipment. []

Q13: What is the environmental fate of CHDN?

A13: While specific data on the environmental degradation of CHDN may be limited, its susceptibility to hydrolysis suggests that it could be transformed in the environment to the corresponding dicarboxylic acid. []

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